molecular formula C29H50O2 B15088519 alpha-Vitamin E-13C6

alpha-Vitamin E-13C6

Cat. No.: B15088519
M. Wt: 436.7 g/mol
InChI Key: GVJHHUAWPYXKBD-CVPWOIPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Vitamin E-13C6, also known as (+)-alpha-Tocopherol-13C6 or D-alpha-Tocopherol-13C6, is a 13C-labeled form of alpha-Vitamin E. Alpha-Vitamin E is a naturally occurring form of Vitamin E, which is a potent antioxidant. The 13C labeling is used for tracing and quantitation in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Vitamin E-13C6 is synthesized by incorporating stable heavy isotopes of carbon (13C) into the alpha-Vitamin E molecule. The synthetic route involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotope .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification and quality control to ensure the high purity and specific activity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-Vitamin E-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-Vitamin E-13C6 is widely used in scientific research due to its labeled nature, which allows for precise tracking and quantitation. Some of its applications include:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of Vitamin E metabolism.

    Biology: Helps in studying the role of Vitamin E in cellular processes and its antioxidant properties.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin E.

    Industry: Employed in the development of Vitamin E supplements and fortified foods.

Mechanism of Action

Alpha-Vitamin E-13C6 exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, preventing oxidative damage to cell membranes and other biological molecules. The molecular targets include lipid radicals, and the pathways involved are those related to oxidative stress and inflammation .

Comparison with Similar Compounds

Alpha-Vitamin E-13C6 is unique due to its 13C labeling, which allows for precise tracking in scientific studies. Similar compounds include:

This compound stands out due to its use in research applications, providing insights into the metabolism and function of Vitamin E in various biological systems.

Properties

Molecular Formula

C29H50O2

Molecular Weight

436.7 g/mol

IUPAC Name

2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29?/m1/s1/i23+1,24+1,25+1,26+1,27+1,28+1

InChI Key

GVJHHUAWPYXKBD-CVPWOIPRSA-N

Isomeric SMILES

C[13C]1=[13C]([13C]2=[13C](CCC(O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[13C](=[13C]1O)C)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Origin of Product

United States

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